2-(4-Bromo-2-methylphenyl)thiophene is an organic compound that features a thiophene ring substituted with a bromo and a methyl group on the aromatic phenyl ring. This compound is significant in organic chemistry due to its potential applications in pharmaceuticals and materials science. The synthesis, properties, and reactions of this compound are of interest for developing new materials and understanding its biological interactions.
The compound can be synthesized through various methods, often involving the bromination of thiophene derivatives or aryl thiol compounds. The availability of starting materials and the choice of synthetic route can influence both yield and purity.
2-(4-Bromo-2-methylphenyl)thiophene belongs to the class of thiophene derivatives, which are known for their aromatic properties and participation in various chemical reactions. This compound can be classified under heterocyclic compounds due to the presence of sulfur in its ring structure.
The synthesis of 2-(4-Bromo-2-methylphenyl)thiophene typically involves multi-step organic reactions. One common approach includes:
The molecular structure of 2-(4-Bromo-2-methylphenyl)thiophene can be represented as follows:
The InChI key for this compound is InChI=1S/C11H10BrS/c1-8-4-2-3-5-9(8)10(12)11-6-7-13-11/h2-7H,1H3
which provides a unique identifier for its chemical structure.
2-(4-Bromo-2-methylphenyl)thiophene can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-(4-Bromo-2-methylphenyl)thiophene involves its interaction with biological targets through hydrogen bonding and halogen bonding due to the presence of bromine. These interactions can modulate the activity of enzymes or receptors, making it a candidate for biological studies.
The compound's stability under various conditions (heat, light) is crucial for its application in synthesis and material development.
CAS No.: 122547-72-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 26639-00-9
CAS No.: 11042-30-1
CAS No.: 4377-76-8